molecular formula C12H10F6N2O2 B1377834 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1394767-33-9

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B1377834
CAS No.: 1394767-33-9
M. Wt: 328.21 g/mol
InChI Key: ZVKPYJVFQUFIPL-UHFFFAOYSA-N
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Description

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a complex organic compound characterized by the presence of trifluoromethyl groups and an oxazolidinone ring. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with appropriate reagents to form the oxazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one stands out due to its oxazolidinone ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6N2O2/c1-5-9(12(16,17)18)22-10(21)20(5)8-3-2-6(4-7(8)19)11(13,14)15/h2-5,9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPYJVFQUFIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 3
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 5
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 6
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

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